2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both tetrazole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized from appropriate precursors such as nitriles or azides. The hydrazide moiety is then introduced through a condensation reaction with hydrazine derivatives. The final step involves the formation of the Schiff base by reacting the hydrazide with an aldehyde or ketone, in this case, 5-bromo-2-hydroxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of energetic materials and as a component in advanced materials
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Another tetrazole-based compound with similar energetic properties.
5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol: A compound with similar structural features and applications in energetic materials
Uniqueness
Its ability to form Schiff bases and undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H10BrN7O2 |
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Molecular Weight |
340.14 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H10BrN7O2/c11-7-1-2-8(19)6(3-7)4-13-14-9(20)5-18-10(12)15-16-17-18/h1-4,19H,5H2,(H,14,20)(H2,12,15,17)/b13-4+ |
InChI Key |
VPJHQFGUXBDKBK-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CN2C(=NN=N2)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CN2C(=NN=N2)N)O |
Origin of Product |
United States |
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